3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a benzene sulfonamide core substituted with 3,4-dimethyl groups and a 1-propanoyl-tetrahydroquinoline moiety. The sulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase) .
Properties
IUPAC Name |
3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-8-9-17(13-19(16)22)21-26(24,25)18-10-7-14(2)15(3)12-18/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZDDSSGJCXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold forms the structural backbone of the target compound. Patent EP2154132A1 outlines a cyclization strategy using substituted aniline precursors and phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA) to construct the tetrahydroquinoline framework . For 7-nitro-1,2,3,4-tetrahydroquinoline, the reaction proceeds via intramolecular cyclization of 3-(2-nitrophenylamino)propanoic acid under acidic conditions. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 72–78 |
| Catalyst | P₂O₅ (1.2 equiv) + MSA | — |
| Reaction Time | 6–8 hours | — |
This method avoids racemization and ensures high regioselectivity for the 7-nitro substituent . Alternative approaches, such as catalytic hydrogenation of quinoline derivatives (e.g., using Pd/C in ethanol), yield lower selectivity (<60%) due to competing reduction pathways .
Reduction of the Nitro Group
The 7-nitro intermediate undergoes reduction to the corresponding amine using hydrogenation or stoichiometric reductants. Patent EP2154132A1 recommends catalytic transfer hydrogenation with ammonium formate and 10% Pd/C in methanol :
| Condition | Outcome |
|---|---|
| HCOONH₄ (5 equiv) | Complete reduction in 2 h |
| Pd/C (10 wt%) | No over-reduction observed |
| Post-treatment | Filtration and evaporation |
This method achieves >95% conversion without requiring high-pressure equipment, making it suitable for industrial scale-up .
Acylation at the 1-Position
Introducing the propanoyl group at the tetrahydroquinoline’s 1-position involves Schotten-Baumann acylation. The amine reacts with propanoyl chloride in dichloromethane (DCM) under basic conditions :
Reaction Protocol :
-
Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM.
-
Add triethylamine (2.5 equiv) and cool to 0°C.
-
Slowly add propanoyl chloride (1.2 equiv).
-
Stir at room temperature for 4 h.
| Parameter | Value |
|---|---|
| Yield | 88% |
| Purity (HPLC) | >99% |
Excess acylating agent and controlled temperature prevent diacylation byproducts .
Sulfonamide Coupling at the 7-Position
The 7-amine intermediate reacts with 3,4-dimethylbenzenesulfonyl chloride to form the target sulfonamide. Patent EP2154132A1 highlights the importance of base selection and solvent polarity :
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Base : Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Temperature : 25°C
-
Time : 12 h
| Variable Tested | Outcome |
|---|---|
| DCM as solvent | 65% yield, slower reaction |
| Et₃N as base | 78% yield, lower purity |
| THF + DIPEA | 92% yield, >98% purity |
Steric hindrance from the 3,4-dimethyl groups necessitates polar aprotic solvents to enhance reactivity .
Purification and Characterization
Final purification employs flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the product. Structural validation relies on:
Industrial-Scale Considerations
Large-scale production requires continuous flow reactors to mitigate exothermic risks during acylation and sulfonylation. Key adjustments include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Cooling System | Ice bath | Jacketed reactor |
| Catalyst Recovery | Manual filtration | Automated centrifugation |
These modifications reduce batch time by 40% and improve yield consistency (±2%) .
Comparative Analysis of Synthetic Routes
The table below contrasts three approaches for synthesizing the target compound:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization + Acylation | High regioselectivity | Multi-step protocol | 72 |
| Hydrogenation + Sulfonylation | Shorter route | Low nitro reduction yield | 58 |
| Flow Chemistry | Scalable, consistent | High initial investment | 85 |
The cyclization-acylation pathway remains preferred for research-scale synthesis, while flow chemistry excels in manufacturing .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to produce sulfonyl chlorides or sulfonic acids.
Reduction: : The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: : Typical reagents include nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Nitrobenzene or bromobenzene derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its structural features allow for various modifications that can lead to new derivatives with tailored properties.
Table 1: Synthetic Routes for 3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
| Synthesis Method | Description |
|---|---|
| Biltz Synthesis | Involves cyclization of aniline derivatives with ketones in acidic conditions. |
| Acylation | The tetrahydroquinoline core is acylated using propanoyl chloride to introduce the propanoyl group. |
| Continuous Flow Chemistry | Optimizes reaction conditions for large-scale synthesis with high yield. |
Biology
In biological research, the compound has been explored for its interactions with various enzymes and receptors. Its potential as an enzyme inhibitor makes it valuable in studying biochemical pathways.
Case Study: Enzyme Inhibition
- Objective : To analyze the inhibition effect on specific enzymes involved in metabolic pathways.
- Findings : The compound demonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders.
Medicinal Chemistry
The compound's ability to interact with biological targets positions it as a candidate for drug discovery. Its unique structure may lead to the development of new pharmaceuticals aimed at treating various diseases.
Table 2: Potential Therapeutic Applications
Industrial Applications
The compound's unique properties also lend themselves to industrial applications. It can be utilized in the production of advanced materials such as polymers and coatings, enhancing their performance and durability.
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Polymer Production | Used as an additive to improve material properties. |
| Coatings | Enhances durability and resistance to environmental factors. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the sulfonamide group may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs include substitutions on the benzene ring, acyl groups on the tetrahydroquinoline, and variations in molecular weight, which influence lipophilicity, solubility, and target binding.
Table 1: Structural and Molecular Comparison
Key Differentiators of the Target Compound
Substituent Effects : The 3,4-dimethyl groups on the benzene ring balance electron-donating properties and lipophilicity, contrasting with fluoro (electron-withdrawing) or tert-butyl (steric) groups in analogs.
Molecular Weight : The estimated molecular weight (~380–400 g/mol) positions it within the acceptable range for drug-like properties, unlike higher-weight analogs (e.g., 400.5 g/mol in ) .
Biological Activity
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is often associated with neuroactive properties. This article delves into the biological activities of this compound, examining its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.5 g/mol. The compound's structure can be represented as follows:
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that related sulfonamides inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways in bacteria. This inhibition leads to bacterial growth suppression.
Anti-inflammatory Effects
The presence of the sulfonamide group may also confer anti-inflammatory properties to this compound. Sulfonamides have been documented to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroactive Properties
The tetrahydroquinoline moiety is often linked to neuroactive effects. Compounds containing this structure have been studied for their ability to interact with neurotransmitter systems and exhibit neuroprotective effects. Preliminary studies suggest that this compound may influence neuronal signaling pathways.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | |
| Anti-inflammatory | Modulation of cytokine production | |
| Neuroactive | Interaction with neurotransmitter systems |
Case Study: Antibacterial Efficacy
In a study evaluating various sulfonamides, including derivatives similar to this compound, the compound demonstrated notable inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics like penicillin.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives. It was observed that these compounds could reduce oxidative stress in neuronal cells. The mechanism involved the modulation of reactive oxygen species (ROS), leading to improved cell viability under stress conditions.
Q & A
Q. What are the typical synthetic routes for preparing 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Reaction of a tetrahydroquinoline derivative with a substituted benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Acylation : Introduction of the propanoyl group via coupling agents (e.g., DCC or HATU) or direct reaction with propionic anhydride in anhydrous solvents like dichloromethane .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical to isolate the product with >95% purity . Key parameters include temperature control (0–25°C for acylation) and solvent choice (e.g., DMF for polar intermediates) .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic analysis : Use H/C NMR to confirm substituent positions (e.g., methyl groups at C3/C4 of the benzene ring) and the propanoyl moiety on the tetrahydroquinoline core .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., expected [M+H] for CHNOS) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline ring .
Advanced Questions
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via emulsion-solvent evaporation .
- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via structural modifications while monitoring activity retention .
- LogP analysis : Adjust substituents (e.g., methyl vs. fluoro groups) to balance hydrophobicity, targeting a logP of 2–4 for optimal membrane permeability .
Q. How do structural modifications influence its enzyme inhibition profile (e.g., dihydropteroate synthase vs. kinases)?
- Dihydropteroate synthase inhibition : The sulfonamide group (-SONH-) is critical for binding the pterin pocket; 3,4-dimethyl substituents enhance steric complementarity in bacterial enzymes .
- Kinase selectivity : The tetrahydroquinoline core’s rigidity and propanoyl group improve selectivity for ATP-binding pockets in mammalian kinases (e.g., EGFR or JAK2) .
- SAR studies : Replace the propanoyl group with acetyl or benzoyl to evaluate potency shifts in enzyme assays .
Q. How should researchers address contradictory data on its biological activity (e.g., antibacterial vs. anticancer effects)?
- Dose-dependent assays : Test across a concentration gradient (e.g., 1 nM–100 µM) to identify off-target effects at higher doses .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm primary targets (e.g., bacterial folate pathways vs. human kinases) .
- Comparative studies : Benchmark against known inhibitors (e.g., sulfamethoxazole for antibacterial activity; imatinib for kinase inhibition) .
Methodological Guidance
Q. What analytical techniques resolve enantiomeric impurities in the tetrahydroquinoline core?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the tetrahydroquinoline cyclization step .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dihydropteroate synthase (PDB: 1AJ0) or kinase domains (PDB: 1M17) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Lys221 in bacterial enzymes) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of structural analogs .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC values across studies?
- Assay standardization : Validate protocols using identical buffer conditions (e.g., pH 7.4, 1 mM ATP for kinase assays) .
- Control compounds : Include reference inhibitors (e.g., IC of staurosporine in kinase assays) to calibrate inter-lab variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets, accounting for variables like cell line heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
